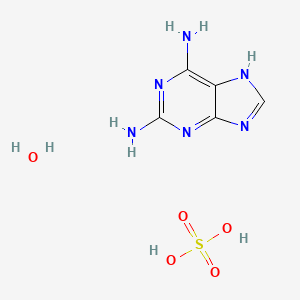

7H-Purine-2,6-diamine bis(sulfate)

描述

Contextualization within Purine (B94841) Chemistry and Heterocyclic Systems

The 7H-Purine-2,6-diamine structure is a derivative of purine, a heterocyclic aromatic organic compound formed by the fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring. wikipedia.org Purines are fundamental to life, forming the backbone of essential biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940) found in DNA and RNA. wikipedia.org As a substituted purine, 7H-Purine-2,6-diamine, also known as 2-aminoadenine, features amino groups at both the 2 and 6 positions of the purine ring. nih.gov This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable building block in synthetic chemistry.

The broader class of purines is the most widespread nitrogen-containing heterocycle in nature. wikipedia.org The chemistry of these molecules is rich and varied, with the potential for substitution at multiple positions on the bicyclic ring system leading to a vast array of derivatives with diverse biological activities. The 7H-tautomer is one of several possible forms, with the hydrogen atom attached to the nitrogen at position 7 of the purine core. wikipedia.org

Historical and Contemporary Significance of the 7H-Purine-2,6-diamine Scaffold in Academic Inquiry

Historically, the study of purine analogues has been driven by the desire to understand the role of nucleic acids in biology and to develop therapeutic agents that can modulate their function. 2,6-Diaminopurine (B158960), the parent compound of 7H-Purine-2,6-diamine, has been investigated for its potential as an antineoplastic agent. nih.gov Its structural similarity to adenine allows it to be incorporated into cellular processes, sometimes with disruptive effects on cancer cells. nih.govmedchemexpress.com

In contemporary research, the 7H-Purine-2,6-diamine scaffold continues to be a focal point of investigation. Its derivatives are explored for a wide range of applications, from antiviral and antitumor agents to tools for studying cellular processes like cell cycle arrest. nih.govnih.govresearchgate.net For instance, the synthetic 2,6-diamino-substituted purine known as reversine (B1683945) has shown promise as an inhibitor of Aurora kinases, which play a crucial role in cell division, and has been studied for its effects on cancer cell cycle progression. nih.govresearchgate.net

Overview of Research Trajectories for 7H-Purine-2,6-diamine and its Salt Forms

Current research involving 7H-Purine-2,6-diamine and its salts is multifaceted. One significant trajectory involves its use in the design and synthesis of novel therapeutic agents. By modifying the core structure, for example, by introducing different substituents at the amino groups, researchers aim to create molecules with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net

Another important area of research is its application in the field of synthetic biology and the expansion of the genetic alphabet. Scientists have explored the use of purine-2,6-diamine nucleosides as part of alternative base pairing systems in DNA, which could lead to the development of novel genetic materials with unique properties. nih.govresearchgate.net The bis(sulfate) salt form of 7H-Purine-2,6-diamine is often utilized to improve the solubility and handling of the compound in aqueous media for these research applications.

Furthermore, detailed physicochemical studies, including investigations into the tautomeric forms of 7H-Purine-2,6-diamine derivatives, are being conducted to better understand their structural and electronic properties. nih.gov This fundamental knowledge is crucial for designing molecules with specific binding affinities and for interpreting the results of biological assays.

Chemical and Physical Properties of 7H-Purine-2,6-diamine

| Property | Value |

| Molecular Formula | C₅H₆N₆ |

| Molecular Weight | 150.143 g/mol chemsynthesis.com |

| CAS Number | 1904-98-9 chemsynthesis.com |

| Melting Point | 302 °C chemsynthesis.com |

| IUPAC Name | 7H-purine-2,6-diamine nih.gov |

| InChIKey | MSSXOMSJDRHRMC-UHFFFAOYSA-N nih.gov |

| SMILES | C1=NC2=NC(=NC(=C2N1)N)N nih.gov |

属性

分子式 |

C5H10N6O5S |

|---|---|

分子量 |

266.24 g/mol |

IUPAC 名称 |

7H-purine-2,6-diamine;sulfuric acid;hydrate |

InChI |

InChI=1S/C5H6N6.H2O4S.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |

InChI 键 |

MCPWOSGFAPCLEN-UHFFFAOYSA-N |

规范 SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 7h Purine 2,6 Diamine and Its Derivatives

De Novo Synthesis Strategies for the Purine (B94841) Core

De novo synthesis provides a flexible approach to the purine skeleton, allowing for the introduction of substituents from basic acyclic or heterocyclic starting materials.

The most established and versatile method for constructing the purine ring is the Traube purine synthesis. wur.nlthieme-connect.de This approach involves the cyclization of a substituted 4,5-diaminopyrimidine (B145471) to form the imidazole (B134444) portion of the purine ring. For the synthesis of 7H-Purine-2,6-diamine, the process typically starts with pyrimidine-2,4,5,6-tetraamine. The cyclization is achieved by heating the diamine with reagents that provide the final carbon atom (C8) of the purine ring, such as formic acid or formamide. thieme-connect.deacs.orgnih.gov

An alternative strategy builds the pyrimidine (B1678525) ring onto a pre-existing, functionalized imidazole precursor. nih.govrsc.orgmdpi.com This method mirrors the biosynthetic pathway of purines and often starts from imidazole derivatives like 5-aminoimidazole-4-carboxamide (B1664886) (AICA) or 5-aminoimidazole-4-carbonitrile (AICN). nih.gov These intermediates can be cyclized with various one-carbon sources to yield the purine core.

Recent advancements include the cyclization of heterocyclic enamines with 1,3-dielectrophiles, which offers a regioselective pathway to various purine analogues. thieme-connect.de

Table 1: Key De Novo Cyclization Strategies for the Purine Core

| Starting Material | Reagent(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| 4,5-Diaminopyrimidine derivative | Formic acid, Formamide | Cyclization to form the imidazole ring | wur.nlthieme-connect.de |

| 5-Aminoimidazole-4-carboxamide (AICA) | One-carbon source (e.g., orthoformates) | Cyclization to form the pyrimidine ring | nih.govrsc.org |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry for building complex molecules in a single, efficient step. rug.nl While less common for the direct synthesis of simple purines, MCRs are employed to generate highly substituted and complex heterocyclic systems. For instance, an MCR protocol based on the Ugi four-component reaction followed by a Pictet-Spengler sequence can produce diverse polycyclic scaffolds related to purines. rug.nl Similarly, MCRs involving heterocyclic enamines can yield complex derivatives, including spirocyclic products. thieme-connect.de These strategies are particularly valuable in the construction of compound libraries for drug discovery. rug.nlresearchgate.net

Functional Group Interconversions on Precursors

This approach relies on modifying existing purine or pyrimidine rings to introduce the desired amino groups at the C2 and C6 positions.

Direct amination of the purine ring is challenging. A more common and highly effective strategy is the nucleophilic substitution of halogenated purines. rsc.org The synthesis of 2,6-diamino-substituted purines often starts from the readily available 2,6-dichloropurine (B15474). arkat-usa.orgnih.gov The reactivity of the chlorine atoms on the purine ring differs significantly, with the C6 position being considerably more susceptible to nucleophilic attack than the C2 position. arkat-usa.org

This reactivity difference allows for a stepwise and selective synthesis. The first substitution with an amine (e.g., propanolamine, cyclohexylamine) occurs selectively at the C6 position under controlled conditions, such as heating in n-butanol. arkat-usa.orgresearchgate.net The second amination at the C2 position requires harsher conditions, such as higher temperatures, to replace the remaining chlorine atom and yield the final 2,6-diamino-purine derivative. arkat-usa.orgnih.gov

Table 2: Selective Amination of 2,6-Dichloropurine

| Step | Position | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| 1 | C6 | Amine (e.g., R-NH₂), DIPEA, n-BuOH, 70°C | Selective formation of 2-chloro-6-amino-purine | arkat-usa.org |

Halogenated purines are critical intermediates in the synthesis of 7H-Purine-2,6-diamine derivatives. acs.org As mentioned, 2,6-dichloropurine is a key starting material. nih.gov Its synthesis can be achieved from xanthine. arkat-usa.org Other halogenating agents, such as N-bromosuccinimide (NBS), can be used to introduce bromine atoms, which are also excellent leaving groups for nucleophilic substitution reactions. rsc.org

The C6-halogen is readily displaced by a wide variety of nucleophiles, including amines, to form 6-substituted purines. nih.govsigmaaldrich.com Following the initial substitution at C6, the less reactive C2-halogen can be substituted, often requiring more forcing conditions. arkat-usa.org This sequential substitution provides a robust and controllable route to a diverse array of 2,6-disubstituted purine analogs. rsc.orgnih.gov For example, reacting 2,6-dichloropurine first with one amine and then a second, different amine allows for the synthesis of unsymmetrically substituted 2,6-diaminopurines. nih.govresearchgate.net

Glycosylation Strategies for Nucleoside Analog Synthesis

The synthesis of nucleoside analogs of 7H-Purine-2,6-diamine involves attaching a sugar moiety, typically a ribose or deoxyribose derivative, to the purine base. This process, known as glycosylation, is crucial for creating compounds that can mimic natural nucleosides and interact with biological systems. nih.gov

A predominant method for glycosylation is the Vorbrüggen reaction. nih.gov This reaction typically involves a silylated purine base (prepared by treating the purine with a silylating agent like BSA) and a protected sugar halide or acetate. The coupling is promoted by a Lewis acid catalyst, such as tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄). nih.gov

A significant challenge in purine glycosylation is controlling the regioselectivity of the sugar attachment. The reaction can occur at either the N7 or N9 position of the purine ring. nih.gov In most cases, glycosylation preferentially yields the N9-isomer, which corresponds to the structure of natural nucleosides. nih.gov However, reaction conditions, including the choice of catalyst and solvent, can be modified to influence the N7/N9 isomer ratio, sometimes favoring the formation of the less common N7-substituted nucleosides. mdpi.comnih.gov After glycosylation, the protecting groups on the sugar are removed to yield the final nucleoside analog. nih.gov

N9-Glycosidic Bond Formation Methodologies

The formation of an N9-glycosidic bond is a crucial step in the synthesis of many biologically active purine nucleosides. The Vorbrüggen glycosylation is a widely employed method for this transformation. This reaction typically involves the coupling of a silylated purine derivative with a protected sugar, such as an acetylated ribose, in the presence of a Lewis acid catalyst. The silylation of the purine, often with agents like hexamethyldisilazane (B44280) (HMDS), enhances its solubility and nucleophilicity, facilitating the subsequent glycosylation reaction.

Various Lewis acids can be utilized to catalyze the Vorbrüggen reaction, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or dichloroethane. The general mechanism involves the activation of the protected sugar by the Lewis acid, followed by the nucleophilic attack of the N9 atom of the silylated purine.

Protecting groups on the sugar moiety are essential to prevent unwanted side reactions and to influence the stereoselectivity of the glycosylation. Acyl groups, such as acetyl or benzoyl, are frequently used and can be removed under basic conditions after the glycosidic bond has been formed.

Recent advancements in glycosylation methodologies include the use of alternative catalysts and reaction conditions to improve yields and selectivity. For instance, ball-milling has been explored as a mechanochemical approach for Vorbrüggen-type reactions, in some cases leading to faster reaction times and high yields of the desired N9-isomer. researchgate.net

Regioselectivity Control in Glycosylation

A significant challenge in the glycosylation of purines is controlling the regioselectivity, as reactions can occur at either the N9 or the N7 position of the purine ring. The N9-isomer is often the thermodynamically more stable and biologically relevant product, while the N7-isomer is the kinetic product in some cases. Several strategies have been developed to control the site of glycosylation.

The choice of catalyst plays a crucial role in determining the N9/N7 ratio. For instance, studies on the glycosylation of 6-chloropurine (B14466) have shown that the use of SnCl₄ as a catalyst can favor the formation of the N7-isomer, while other Lewis acids might favor the N9-product. rsc.org The reaction temperature and time also significantly influence the regioselectivity, with prolonged reaction times often leading to the thermodynamically favored N9-isomer.

The use of specific protecting groups on the purine base itself can direct the glycosylation to a particular nitrogen atom. A bulky protecting group at the N6 position, for example, can sterically hinder the approach of the sugar to the N7 position, thereby favoring N9-glycosylation. The 2,3-dicyclohexylsuccinimide (Cy₂SI) protecting group has been shown to promote high regioselectivity in purine glycosylation. thieme-connect.de

Conversely, to obtain the less common N7-substituted purine nucleosides, specific conditions that favor the kinetic product are employed. This can involve using specific Lewis acids like TiCl₄ and carefully controlling the reaction time and temperature. rsc.org

Table 1: Methodologies for N9-Glycosidic Bond Formation in Purine Derivatives

| Purine Substrate | Glycosyl Donor | Catalyst/Conditions | Solvent | Yield (%) | Regioselectivity (N9:N7) | Reference |

|---|---|---|---|---|---|---|

| 2,6-bis(tetramethylsuccinimide)purine | 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | Sodium salt method | Not specified | Good | N9 selective | rsc.org |

| 2-Amino-6-chloropurine | Propargyl bromide | K₂CO₃ | DMF | 70 | N9 selective | nih.gov |

| 2,6-Dichloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | Not specified | N9 selective | rsc.org |

| 2,6-Dichloropurine | 2-Acetoxytetrahydrofuran | Cesium chloride | Acetonitrile | Good | N9 selective | bldpharm.com |

| N6-benzoyl-2-aminopurine | Peracetylated ribose | TMSOTf, ball-milling | Dichloromethane (liquid-assisted) | High | N9 selective | researchgate.net |

Table 2: Control of Regioselectivity in Purine Glycosylation

| Purine Substrate | Glycosyl Donor | Catalyst/Conditions | Solvent | N9:N7 Ratio | Predominant Isomer | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropurine | Peracetylated ribose | SnCl₄, low temperature | Dichloroethane | Varies | N7 (kinetic) | rsc.orgnih.gov |

| 6-Chloropurine | Peracetylated ribose | TMSOTf, prolonged heating | Acetonitrile | High N9 | N9 (thermodynamic) | researchgate.netrsc.org |

| 2,6-Dichloropurine | Peracetylated ribose | TiCl₄ | Dichloroethane | Varies | N7 favored under certain conditions | nih.gov |

| 2-Amino-6-chloropurine with Cy₂SI protecting group | Hoffer's chlorosugar | Not specified | Not specified | High N9 | N9 | thieme-connect.de |

Synthesis of Salt Forms: Bis(sulfate) and Related Sulfates

The formation of salts can significantly impact the physicochemical properties of a compound, such as its solubility and stability. For 7H-Purine-2,6-diamine, the formation of a bis(sulfate) salt is of particular interest.

Controlled Protonation and Salt Formation

The purine ring of 7H-Purine-2,6-diamine contains several basic nitrogen atoms that can be protonated by strong acids like sulfuric acid. The two primary amino groups at positions 2 and 6, as well as the nitrogen atoms within the purine ring system (N1, N3, N7, and N9), are potential sites of protonation. To form the bis(sulfate) salt, a stoichiometric amount of sulfuric acid, typically two equivalents, is reacted with one equivalent of the purine base. This controlled protonation ensures the formation of the desired salt form.

Crystallization and Isolation of Salt Forms

Following the protonation and salt formation, the isolation of the crystalline salt is a critical step. The choice of solvent is crucial for successful crystallization. The ideal solvent system is one in which the salt has low solubility at room temperature or below, allowing for precipitation and high recovery.

Crystallization can be induced by cooling the reaction mixture, by adding a co-solvent in which the salt is less soluble, or by slow evaporation of the solvent. The morphology of the resulting crystals can be influenced by factors such as the rate of cooling, the presence of impurities, and the specific solvent system used. For purine salts, needle-like or prismatic crystals are commonly observed. nih.gov

Once crystallization is complete, the solid salt is isolated by filtration. The collected crystals are then washed with a cold solvent or a non-solvent to remove any residual acid or other impurities. Finally, the isolated salt is dried under vacuum to remove any remaining solvent. Characterization of the resulting 7H-Purine-2,6-diamine bis(sulfate) would typically involve techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods offer a deeper understanding of the molecule's electronic and vibrational properties, as well as the dynamic equilibria that may exist in different environments.

High-resolution NMR spectroscopy is a powerful tool for elucidating the tautomeric and conformational equilibria of purine (B94841) derivatives in solution. For 7H-Purine-2,6-diamine, the primary tautomeric equilibrium involves the position of the proton on the imidazole (B134444) ring, leading to the HN(7) and HN(9) tautomers.

Studies on related purine derivatives have shown that the HN(9) tautomer is generally more stable. nih.gov However, the relative populations of the HN(7) and HN(9) tautomers can be influenced by factors such as the solvent and the nature of substituents. nih.gov In some instances, broad signals in the ¹H and ¹³C NMR spectra at room temperature suggest the presence of exchanging tautomers or restricted conformations. nih.gov

Low-temperature NMR studies on similar purine derivatives have successfully resolved the signals for individual tautomers, allowing for their unambiguous assignment. researchgate.net For instance, in a study on 6-methoxypurine, two distinct sets of signals for the N7–H and N9–H tautomers were observed at 213K, with the N9–H form being predominant. researchgate.net A similar approach for 7H-Purine-2,6-diamine bis(sulfate) would be expected to provide definitive evidence for the major tautomer in solution. The protonation by the sulfate (B86663) counterions likely favors specific tautomeric forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7H-Purine-2,6-diamine Tautomers (Note: These are predicted ranges based on related compounds. Actual values for the bis(sulfate) salt may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H8 | 7.5 - 8.5 | 135 - 145 |

| NH (imidazole) | 12.0 - 14.0 | - |

| NH₂ (C2) | 6.0 - 7.5 | - |

| NH₂ (C6) | 7.0 - 8.5 | - |

| C2 | - | 150 - 160 |

| C4 | - | 145 - 155 |

| C5 | - | 110 - 120 |

| C6 | - | 155 - 165 |

| C8 | - | 135 - 145 |

This table is interactive. Click on the headers to sort.

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), are invaluable for confirming the molecular weight and elucidating the fragmentation pathways of 7H-Purine-2,6-diamine bis(sulfate).

For the parent compound, high-resolution mass spectrometry provides an accurate mass measurement, confirming its elemental composition. ESI-MS/MS experiments on related 2,6-diamino-substituted purines have been used for their characterization. nih.gov The fragmentation of the purine core typically involves characteristic losses. For 7H-Purine-2,6-diamine, expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and cyanamide (B42294) (CH₂N₂). The presence of the bis(sulfate) counterions would be observable in the mass spectrum, likely as adducts or through the observation of the free base after in-source dissociation.

Table 2: Predicted Key Mass Spectrometry Fragments for 7H-Purine-2,6-diamine

| Fragment | Proposed Structure | m/z (monoisotopic) |

| [M+H]⁺ | C₅H₇N₆⁺ | 151.0727 |

| [M+H-NH₃]⁺ | C₅H₄N₅⁺ | 134.0461 |

| [M+H-HCN]⁺ | C₄H₆N₅⁺ | 124.0618 |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Raman spectroscopy provide a "vibrational fingerprint" of a molecule, with specific bands corresponding to the stretching and bending vibrations of its functional groups. nih.gov These techniques are highly sensitive to the molecular structure and bonding.

A study on 2,6-diamino purine (DAP) utilized both FT-IR and FT-Raman spectroscopy, with density functional theory (DFT) calculations to assign the observed vibrational modes. nih.gov The spectra are characterized by distinct bands for the N-H, C-N, and C=C/C=N stretching and bending vibrations of the purine ring and the amino substituents. The presence of the sulfate counterions in 7H-Purine-2,6-diamine bis(sulfate) would introduce strong absorption bands characteristic of the S=O and S-O stretching vibrations, typically in the regions of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. Hydrogen bonding between the sulfate ions and the purine derivative would also lead to shifts in the N-H stretching frequencies.

Table 3: Key Infrared Absorption Bands for 7H-Purine-2,6-diamine and Sulfate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3100 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N, C=C | Ring Stretch | 1400 - 1650 |

| N-H | Bend | 1550 - 1650 |

| S=O (sulfate) | Stretch | 1200 - 1300 |

| S-O (sulfate) | Stretch | 1000 - 1100 |

This table is interactive. Click on the headers to sort.

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the chromophoric system of a molecule. The purine ring system of 7H-Purine-2,6-diamine is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to substitution and the tautomeric form of the purine ring. The protonation state of the molecule, which is influenced by the bis(sulfate) counterions, will significantly affect the electronic transitions and thus the observed UV-Vis spectrum.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

While specific crystallographic data for 7H-Purine-2,6-diamine bis(sulfate) is not extensively documented in publicly available literature, the crystal packing of the parent molecule, 2,6-diaminopurine (B158960), offers significant insights. In its various crystalline forms, 2,6-diaminopurine demonstrates a rich network of intermolecular hydrogen bonds. The amino groups at the C2 and C6 positions, along with the nitrogen atoms of the purine ring system, act as hydrogen bond donors and acceptors.

In the solid state, these interactions dictate the formation of planar sheets or more complex three-dimensional lattices. The presence of sulfate counter-ions in 7H-Purine-2,6-diamine bis(sulfate) would introduce strong ionic interactions and additional hydrogen bonding opportunities with the protonated purine. The sulfate ions, being tetrahedral, can accept multiple hydrogen bonds from the amino groups and the N7-H and N9-H protons of the purine ring, leading to a highly stable and intricate crystal structure. It is hypothesized that the crystal packing would involve layers of protonated diaminopurine cations and sulfate anions, interconnected by a dense network of N-H···O and N-H···N hydrogen bonds.

Investigation of Tautomeric Forms in Crystalline State

Purines, including 2,6-diaminopurine, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The predominant tautomer in the crystalline state can be determined using techniques like X-ray and neutron diffraction. For 2,6-diaminopurine, the 7H and 9H tautomers are the most common, referring to the position of the hydrogen atom on the imidazole part of the purine ring.

In the case of 7H-Purine-2,6-diamine bis(sulfate), the protonation state due to the acidic sulfate groups is a key factor. It is likely that the purine ring is protonated, and the positive charge could be delocalized over the ring system. The "7H" designation in the name specifies that the proton on the imidazole ring is located at the N7 position. Solid-state NMR spectroscopy, in conjunction with computational modeling, would be a powerful tool to definitively identify the tautomeric and protonation state in the crystalline form of the bis(sulfate) salt. The specific hydrogen bonding environment established by the sulfate ions would play a crucial role in stabilizing the 7H tautomer over other possibilities.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. While 7H-Purine-2,6-diamine itself is achiral, its derivatives, particularly when attached to a chiral moiety like a sugar in nucleosides, become optically active.

Circular Dichroism (CD) Spectroscopy of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. For chiral derivatives of 2,6-diaminopurine, such as its corresponding nucleosides, the CD spectrum provides information about the conformation of the glycosidic bond (the bond connecting the purine to the sugar). The CD spectrum is highly sensitive to the relative orientation of the purine base and the sugar moiety, typically described as syn or anti.

The electronic transitions of the purine chromophore give rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of the absolute configuration and conformation of these chiral derivatives.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD spectroscopic analysis of a chiral 2,6-diaminopurine derivative.

| Parameter | Value |

| Wavelength (nm) | 275 |

| Molar Ellipticity (deg·cm²/dmol) | +1.5 x 10⁴ |

| Assignment | π → π* transition |

| Conformation | anti |

This data is illustrative and intended to represent typical values for a purine nucleoside.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information. An ORD spectrum exhibits a characteristic "Cotton effect" in the region of an absorption band of the chromophore. A positive Cotton effect corresponds to a positive peak followed by a negative trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior.

For chiral derivatives of 7H-Purine-2,6-diamine, ORD studies can also be used to determine the stereochemistry. The sign of the Cotton effect associated with the purine's electronic transitions can be correlated with the conformation of the molecule.

A representative ORD data table for a hypothetical chiral derivative is presented below.

| Wavelength (nm) | Specific Rotation ([α]) |

| 600 | +50° |

| 400 | +150° |

| 300 (Peak) | +500° |

| 280 (Trough) | -300° |

| Cotton Effect | Positive |

This data is illustrative and intended to represent a typical ORD curve for a chiral purine derivative.

Chemical Modifications and Derivatization Strategies of the 7h Purine 2,6 Diamine Scaffold

Substituent Introduction at Purine (B94841) Ring Positions (N-7, N-9, C-2, C-6, C-8)

The purine ring system of 7H-Purine-2,6-diamine, also known as 2,6-diaminopurine (B158960), possesses several reactive sites amenable to substitution. These include the nitrogen atoms of the imidazole (B134444) (N-7, N-9) and pyrimidine (B1678525) rings, the carbon atoms (C-2, C-6, C-8), and the exocyclic amino groups. Strategic modification at these positions allows for the fine-tuning of the molecule's electronic and steric properties.

Alkylation of the purine scaffold predominantly occurs at the N-7 and N-9 positions of the imidazole ring. The regioselectivity of this reaction is often a challenge, typically yielding a mixture of N-7 and N-9 isomers, with the N-9 product being the thermodynamically more stable and, therefore, the major product. ijarsct.co.in

Direct alkylation can be achieved by treating the purine with an alkyl halide in the presence of a base. For instance, 2,6-diaminopurine can be N-9 alkylated by suspension in a dry solvent like dimethylformamide (DMF) with a base such as sodium hydride, followed by the addition of an alkylating agent. This method was used to synthesize methyl 2-(2,6-diamino-9H-purin-9-yl) acetate. prepchem.com Another approach involves the Mitsunobu reaction, which can provide better yields for N-9 alkylation compared to using alkyl halides. nih.gov

Achieving regioselective N-7 alkylation is more complex due to the higher thermodynamic stability of the N-9 isomer. ijarsct.co.in However, steric hindrance at the N-9 position or specific reaction conditions can favor the formation of the N-7 product. For example, methods have been developed for 6-(azolyl)purine derivatives where the orientation of the azole ring shields the N-7 position, leading to exclusive N-9 alkylation. researchgate.net

Arylation of the purine core is less common than alkylation but can be achieved through modern cross-coupling methodologies, typically involving C-H activation, although specific examples for the 2,6-diaminopurine scaffold are not extensively documented.

Table 1: Examples of Alkylation Reactions on the Purine Scaffold Click on a row to expand for more details.

Click to view interactive table

| Position | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| N-9 | Alkylation | Sodium hydride, Methyl 2-bromoacetate in DMF | Methyl 2-(2,6-diamino-9H-purin-9-yl) acetate | prepchem.com |

| N-7 / N-9 | Alkylation | Alkyl halides, K2CO3 or NaH | Mixture of N-7 and N-9 alkylated 2,6-dichloropurines | nih.gov |

| N-7 / N-9 | Alkylation | Alcohols, DIAD, PPh3 (Mitsunobu reaction) | Mixture of N-7 and N-9 alkylated 2,6-dichloropurines | nih.gov |

The exocyclic amino groups at the C-2 and C-6 positions are nucleophilic and can undergo acylation and sulfonylation. The reactivity of these two amino groups can differ, potentially allowing for selective modification.

Acylation at the N-2 position has been observed, for example, during oligonucleotide synthesis where an acetyl 'capping' step can lead to the formation of N(2)-acetyl-2,6-diaminopurine from a protected guanine (B1146940) nucleobase. frontiersrj.com The synthesis of 2-acetamido-adenosine from 2,6-diaminopurine involves an initial diacetylation followed by selective removal of one acetyl group. ekb.eg Protecting group strategies are often necessary to control the site of acylation due to the similar reactivity of the two amino groups. idtdna.com

Sulfonylation of the amino groups introduces a sulfonamide moiety, a functional group of significant interest. A transition-metal-free method for the synthesis of 2-amino-9H-purin-6-sulfonamides has been reported. This involves the oxidation of a 2-amino-9H-purin-6-sulfenamide intermediate using an oxidant like m-chloroperoxybenzoic acid (m-CPBA). The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

The C-8 position of the purine ring is susceptible to electrophilic substitution, making it a prime site for halogenation. Bromination is a common modification, which can be achieved using reagents like pyridinium tribromide, particularly for electron-rich purine systems. The resulting 8-halopurines are versatile intermediates for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.

A variety of cross-coupling reactions have been successfully applied to 8-halo-2,6-diaminopurine derivatives, including:

Suzuki-Miyaura Coupling: Reacts 8-halopurines with boronic acids to form C-C bonds, introducing aryl and alkenyl groups.

Stille Coupling: Utilizes organotin reagents to couple with the 8-halopurine, offering a broad scope for introducing different organic moieties.

Negishi Coupling: Employs organozinc reagents for C-C bond formation.

Sonogashira Coupling: Involves the coupling of terminal alkynes with the 8-halopurine to introduce alkynyl substituents.

These reactions have been used to synthesize a range of 8-C-substituted 2,6-diaminopurine analogues, demonstrating the robustness of this derivatization strategy. While C-8 is a common site, halogenation can also be directed to other positions, such as C-2, to produce different sets of derivatives.

Table 2: Cross-Coupling Reactions on 8-Bromo-2,6-diaminopurine Derivatives Click on a row to expand for more details.

Click to view interactive table

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenylboronic acids | Pd(PPh3)4, Base (e.g., K2CO3) | Aryl, Alkenyl | |

| Stille | Organostannanes (R-SnBu3) | Pd(PPh3)4 | Alkyl, Alkenyl, Aryl, Alkynyl | |

| Negishi | Organozinc halides (R-ZnX) | Pd catalyst | Alkyl, Aryl | |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

Synthesis of Schiff Bases and Metal Coordination Complexes

The nitrogen atoms in the purine ring and the exocyclic amino groups make 7H-Purine-2,6-diamine an excellent scaffold for designing ligands for metal coordination. This can lead to the formation of discrete coordination complexes or extended polymeric structures with unique geometries and properties.

The two primary amino groups of 2,6-diaminopurine can react with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) functional group. The synthesis of new Schiff bases has been demonstrated by reacting 2,6-diaminopurine with various formyl derivatives. These Schiff base ligands, with their multiple donor sites (imine nitrogens, purine ring nitrogens), are effective chelating agents for a variety of transition metals.

Direct coordination of the unmodified 2,6-diaminopurine ligand to metal centers is also well-established. Derivatives of 2,6-diaminopurine have been shown to form complexes with a range of transition metals, including palladium(II), copper(II), silver(I), cadmium(II), mercury(II), and cobalt(II). prepchem.comekb.eg For example, alkyldiamine-tethered derivatives of 2,6-diaminopurine react with Pd(II) to form N-3 coordinated complexes. Another study detailed the synthesis of complexes where a modified 2,6-diaminopurine ligand coordinates with Cu(II), Ag(I), Cd(II), and Hg(II) ions. prepchem.com

The coordination of 2,6-diaminopurine-based ligands to metal ions can result in diverse structural arrangements, which are typically characterized using single-crystal X-ray diffraction, alongside spectroscopic methods like IR, UV-Vis, and NMR.

The binding modes of the purine ligand are versatile. Coordination can occur through different nitrogen atoms of the purine ring, most commonly N-3, N-7, or N-9. In some cases, the ligand can act as a bridge between two metal centers. For example, in a tetranuclear copper(II) complex, the 2,6-diaminopurine ligand bridges two metal centers, coordinating through N-7 or N-9.

The resulting coordination geometries vary depending on the metal ion, the specific ligand design, and the reaction conditions. Observed geometries include:

Tridentate Chelation: An alkyldiamine-tethered 2,6-diaminopurine derivative was found to chelate a Pd(II) center in a tridentate fashion through the two nitrogens of the diamine tether and the N-3 atom of the purine ring.

Octahedral Geometry: A cadmium(II) complex with a modified 2,6-diaminopurine ligand displayed a discrete dimeric structure with an octahedral coordination geometry around the metal center. prepchem.com

Polymeric Structures: A cobalt(II) complex with 2,6-diaminopurine formed an unusual two-dimensional polymeric network. ekb.eg Similarly, copper(II) and mercury(II) complexes have been shown to form 2D polymeric structures, featuring metallaquartets and halide bridges, respectively. prepchem.com

These studies highlight the rich coordination chemistry of the 7H-Purine-2,6-diamine scaffold, enabling the construction of complex supramolecular architectures.

Development of Purine Analog Libraries for Academic Screening

The 7H-Purine-2,6-diamine scaffold serves as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. To explore the vast chemical space around this scaffold and to identify novel modulators of biological processes, the development of diverse chemical libraries is a crucial strategy in academic screening. High-throughput screening (HTS) campaigns benefit significantly from libraries that are not only large in number but also rich in structural and functional diversity. This section details the methodologies employed for the creation of such libraries based on the 7H-Purine-2,6-diamine core.

Combinatorial Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of small molecules. For the 7H-Purine-2,6-diamine scaffold, both solid-phase and solution-phase synthesis strategies have been effectively utilized to create extensive analog libraries. These approaches allow for the systematic modification of the purine core at key positions, primarily at the C2, C6, and N9 positions, leading to a multitude of derivatives from a common starting material.

A prevalent and efficient method for generating libraries of 2,6-disubstituted purine analogs is through sequential nucleophilic aromatic substitution reactions starting from 2,6-dichloropurine (B15474). This method leverages the differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring. The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This reactivity difference allows for a stepwise and controlled introduction of various amines and other nucleophiles, first at the C6 position and subsequently at the C2 position. This sequential substitution strategy is highly amenable to parallel synthesis formats, enabling the creation of large and systematically varied libraries.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) has emerged as a particularly effective technique for the combinatorial generation of purine libraries due to the ease of purification and the ability to drive reactions to completion using excess reagents. In a typical SPS workflow, the purine scaffold is immobilized on a solid support, such as a resin, through a suitable linker. This allows for the sequential addition of building blocks and the facile removal of excess reagents and by-products by simple washing of the resin.

One common strategy involves the attachment of the purine core to the solid support via the N9 position. This leaves the C2 and C6 positions available for modification. Alternatively, the scaffold can be attached through a substituent at the C2 or C6 position, allowing for diversification at the N9 position. The choice of linker and attachment point is crucial and depends on the desired diversity and the final cleavage conditions.

| Synthesis Stage | Description | Key Reagents/Conditions |

| Immobilization | The purine scaffold (e.g., 2,6-dichloropurine) is attached to a solid support. | Resin (e.g., Merrifield, Wang), Linker, Base |

| First Diversification (C6) | Nucleophilic substitution at the C6 position with a library of amines. | Various primary and secondary amines, Base |

| Second Diversification (C2) | Nucleophilic substitution at the C2 position with a second library of amines. | Various primary and secondary amines, Elevated temperature |

| Third Diversification (N9) (optional) | Alkylation or arylation at the N9 position if not used for immobilization. | Alkyl/aryl halides, Mitsunobu reaction conditions |

| Cleavage | The final products are cleaved from the solid support. | Strong acid (e.g., TFA), Photolysis, specific cleavage reagents |

Solution-Phase Synthesis:

While solid-phase synthesis offers advantages in purification, solution-phase synthesis remains a valuable approach for the generation of purine analog libraries, particularly for smaller, more focused libraries or when the desired chemistry is not compatible with solid-phase conditions. Microwave-assisted organic synthesis has significantly enhanced the efficiency of solution-phase library generation, allowing for rapid reaction times and improved yields. Similar to SPS, the sequential substitution of 2,6-dichloropurine is a common strategy in solution-phase combinatorial synthesis.

Diversity-Oriented Synthesis (DOS):

Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. In the context of the 7H-Purine-2,6-diamine scaffold, a DOS approach would involve not just the variation of substituents on the purine core, but also the modification of the core scaffold itself through various chemical transformations. This can lead to the generation of novel heterocyclic systems with unique three-dimensional shapes, thereby exploring a broader region of chemical space.

Design Principles for Structural Diversity

The successful identification of novel bioactive compounds from a screening library is highly dependent on its structural diversity. A well-designed library should encompass a wide range of chemical properties and spatial arrangements to maximize the chances of interacting with a diverse set of biological targets. Several key principles guide the design of structurally diverse 7H-Purine-2,6-diamine analog libraries.

Building Block Selection:

The choice of building blocks for introduction at the C2, C6, and N9 positions is the primary driver of structural diversity. The selection process should aim to cover a broad range of physicochemical properties, including:

Size and Shape: Incorporating a variety of linear, branched, cyclic, and aromatic substituents to explore different spatial regions.

Polarity and Lipophilicity: Varying the polarity and lipophilicity (logP) of the substituents to influence solubility and membrane permeability.

Hydrogen Bonding Capacity: Including a mix of hydrogen bond donors and acceptors to facilitate a range of potential interactions with biological targets.

Electronic Effects: Utilizing substituents with different electronic properties (electron-donating and electron-withdrawing groups) to modulate the electronic character of the purine core.

Scaffold Diversity:

While substituent diversity is crucial, diversifying the core scaffold itself can lead to the exploration of novel chemical space. This can be achieved through:

Isosteric Replacements: Replacing parts of the purine ring with other atoms or groups to create bioisosteres with potentially different biological activities.

Ring Modifications: Employing chemical reactions to modify the purine ring system, such as ring-opening, ring-expansion, or the fusion of additional rings.

Computational Tools in Library Design:

Computational chemistry plays a vital role in the rational design of diverse chemical libraries. Various computational methods are employed to assess and maximize the diversity of a virtual library before its synthesis.

Molecular Descriptors: A wide range of molecular descriptors, such as molecular weight, logP, number of hydrogen bond donors/acceptors, and topological indices, are used to quantify the chemical properties of the library members.

Chemical Space Analysis: Techniques like Principal Component Analysis (PCA) are used to visualize the distribution of library members in a multi-dimensional chemical space, ensuring a broad and even coverage.

Diversity Metrics: Algorithms are used to calculate the diversity of a library based on the pairwise dissimilarity of its members, often using molecular fingerprints. This allows for the selection of a subset of compounds that are representative of the entire virtual library.

| Design Principle | Objective | Examples of Approaches |

| Substituent Diversity | To introduce a wide range of physicochemical properties at key positions of the purine scaffold. | - Varying alkyl and aryl groups for size and lipophilicity.- Incorporating heterocycles for polarity and hydrogen bonding.- Using functional groups with different electronic properties. |

| Scaffold Diversity | To explore novel chemical space by modifying the core purine structure. | - Synthesis of aza- and deaza-purine analogs.- Ring annulation to create polycyclic purine derivatives. |

| Stereochemical Diversity | To introduce chiral centers and explore three-dimensional space. | - Use of chiral building blocks.- Asymmetric synthesis. |

| Pharmacophore Diversity | To present a variety of spatial arrangements of key interaction features. | - Strategic placement of hydrogen bond donors/acceptors and hydrophobic groups. |

| Computational Diversity Assessment | To rationally select a diverse and representative set of compounds for synthesis. | - Calculation of molecular descriptors and fingerprints.- Clustering and dissimilarity-based selection algorithms.- Visualization of chemical space. |

By adhering to these combinatorial synthesis strategies and design principles, researchers can effectively generate high-quality 7H-Purine-2,6-diamine analog libraries for academic screening, significantly increasing the probability of discovering novel chemical probes and potential therapeutic leads.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties and structure of purine (B94841) analogs. These calculations provide a robust framework for understanding the molecule's fundamental characteristics.

DFT calculations are instrumental in mapping the electronic landscape of 7H-Purine-2,6-diamine. By solving approximations of the Schrödinger equation, DFT methods determine the electron density and, from it, the molecular orbital (MO) energies and distributions. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Studies on DAP reveal that the HOMO is typically a π-orbital distributed across the purine ring system, while the LUMO is a π*-orbital. The presence of the two amino groups significantly influences the electronic distribution, increasing the electron density of the purine system compared to adenine (B156593). This heightened electron-donating character is believed to be linked to some of its unique biological activities. researchgate.net

Table 1: Calculated Electronic Properties of 7H-Purine-2,6-diamine (Illustrative) Note: Exact values depend on the level of theory and basis set used in the calculation.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Purines, including DAP, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common and biologically relevant tautomers are the 7H and 9H forms, where a hydrogen atom is attached to the N7 or N9 nitrogen of the imidazole (B134444) ring, respectively.

DFT calculations have been employed to determine the relative stabilities of these tautomers. nih.govchemrxiv.org In the gas phase and in aqueous solution, the 9H tautomer is generally found to be more stable than the 7H tautomer. researchgate.netnih.gov The energy difference between them is small, suggesting that both forms can coexist in equilibrium under physiological conditions. nih.gov Theoretical calculations also help to elucidate the energy barriers for the interconversion between these tautomers, providing a complete picture of the dynamic equilibrium. nih.gov In some coordination complexes, such as with copper, the less common H(N3)dap tautomer can be stabilized. csic.espreprints.org

Table 2: Relative Stabilities of 2,6-Diaminopurine (B158960) Tautomers (DFT Calculation) Note: Data is illustrative and based on findings from computational studies. researchgate.netnih.gov

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| 9H-DAP | 0.00 (most stable) | >95% |

A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra for 7H-Purine-2,6-diamine have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. preprints.orgnih.gov For example, characteristic frequencies for N-H stretches, C=N stretches, and ring breathing modes can be precisely assigned.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are possible by computing the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N). While no specific studies solely dedicated to the NMR prediction of DAP are prominently available, this standard computational technique allows researchers to predict the chemical shifts and coupling constants, which are invaluable for structural elucidation, especially for novel derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.org Calculations for 7H-Purine-2,6-diamine and its derivatives have been performed to understand their photophysical properties. rsc.orgnih.gov These studies show that electronic transitions, primarily of π→π* character, are responsible for the strong UV absorption of the compound. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as DAP) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the biological role of DAP and for designing new therapeutic agents.

The biological activity of 7H-Purine-2,6-diamine stems from its ability to interact with various macromolecular targets. It is known to substitute for adenine in DNA, forming three hydrogen bonds with thymine (B56734), which increases the thermal stability of the DNA duplex. oup.comwikipedia.org

Molecular docking simulations can model these interactions with high precision. By placing DAP into the active site of an enzyme or the groove of a DNA strand, docking algorithms can predict the most stable binding pose. These simulations identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex. The simulation also provides a score, or an estimation of binding affinity (e.g., in kcal/mol), which helps to rank its potential as an inhibitor or binding partner. ejmo.org Potential targets for DAP that can be studied via docking include DNA polymerases, viral enzymes, and proteins involved in cell cycle regulation. wikipedia.orgnih.gov

Table 3: Illustrative Molecular Docking Results for 2,6-Diaminopurine with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interacting Residues (Example) | Key Interactions |

|---|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Val23, Ala45, Leu88, Asp101 | Hydrogen bond with Asp101, π-π stacking with Phe89 |

The insights gained from DFT and molecular docking studies provide a solid foundation for the rational design of new molecules based on the 7H-Purine-2,6-diamine scaffold. By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the parent molecule to enhance its properties.

For example, if docking simulations show that a specific region of the binding pocket is unoccupied, a functional group can be added to the DAP structure to create a new interaction and improve binding affinity. nih.gov Computational predictions of how these modifications affect electronic properties (using DFT) and binding affinity (using docking) can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. This approach has been used to develop DAP derivatives as broad-spectrum antiviral agents. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their flexibility and interactions with their environment.

Conformational Dynamics and Flexibility of Purine Derivatives

The purine scaffold, the core of 7H-Purine-2,6-diamine, possesses inherent flexibility that is crucial for its biological function. Computational studies, including Density Functional Theory (DFT) and MD simulations, have elucidated the complex conformational landscape of purine derivatives.

Research on closely related 2,6-diamino-substituted purines has revealed the importance of tautomerism, particularly the equilibrium between the HN(7) and HN(9) forms. nih.govresearchgate.net DFT calculations have shown that the HN(9) tautomer is generally more stable than the HN(7) form, although the relative stability can be influenced by the solvent environment. nih.govresearchgate.net This tautomeric preference is a key determinant of the molecule's hydrogen bonding patterns and its ability to fit into receptor binding sites.

Studies on purine dinucleosides have provided detailed information on the conformational dynamics of the entire nucleotidyl framework. nih.govosti.gov These investigations, using high-field NMR spectroscopy and theoretical calculations, have characterized the equilibrium between different sugar pucker conformations (C2'-endo and C3'-endo) and the preferred orientations around key rotatable bonds, such as the C4'-C5' and C5'-O5' bonds. nih.govosti.gov The flexibility of the purine system is also influenced by its electronic properties; for instance, modifications at the N3 position can alter the glycosidic conformation, which in turn affects recognition by enzymes like adenosine (B11128) kinase. researchgate.net Quantum chemical studies on 2,6-diaminopurine have further explored its electronic structure, confirming that strong charge transfer interactions contribute to its molecular stability and potential biological behavior. researchgate.net

Table 1: Key Conformational Features of Purine Derivatives

| Conformational Feature | Dominant State/Preference | Significance |

| Tautomerism | HN(9) tautomer generally more stable than HN(7). nih.govresearchgate.net | Influences hydrogen bonding patterns and receptor fit. |

| Ribose Pucker | Equilibrium between C2'-endo and C3'-endo conformers. nih.gov | Affects the overall shape and structure of nucleosides. |

| C4'-C5' Bond | Strong preference for the gg conformation. nih.gov | Dictates the orientation of the exocyclic group. |

| Glycosidic Bond | Can adopt syn or anti conformations; influenced by electronic properties. researchgate.net | Crucial for substrate recognition by many enzymes. |

Ligand-Induced Conformational Changes in Biological Macromolecules

The binding of a ligand, such as a purine derivative, to a biological macromolecule like a protein or RNA is often not a simple lock-and-key event. Instead, the interaction can induce significant conformational changes in the target, a phenomenon known as "induced fit". nih.gov MD simulations are particularly well-suited to explore these dynamic processes.

Simulations have shown that the binding of purine analogues to the adenine riboswitch, an RNA element that regulates gene expression, triggers distinct conformational changes. nih.gov The binding pocket of the riboswitch demonstrates flexibility, and the ligand's presence shifts the conformational equilibrium of the aptamer domain between open and closed states, which is essential for its biological function. nih.gov

Similarly, studies on human purine nucleoside phosphorylase (hPNP), an enzyme involved in purine metabolism, reveal that its dynamic motions are coupled to ligand binding in the active site. nih.gov The flexibility of the enzyme and the bound purine ligand are correlated; for example, more flexible ligands are associated with more flexible protein conformations. nih.gov This dynamic interplay is critical for catalysis and the formation of the transition state. The binding of a ligand into a cleft between protein domains can cause a hinge-like motion, closing the cleft and bringing catalytic residues into the correct orientation, which is a common mechanism for enzyme activation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that govern molecular interactions.

Development of Predictive Models for Chemical Activity in Research Assays

QSAR and 3D-QSAR models have been successfully developed for various classes of purine derivatives to predict their inhibitory activity against therapeutic targets. nih.gov A notable example involves the design of new inhibitors for the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). nih.govnih.gov

In one such study, a database of 58 purine derivatives was used to construct 3D-QSAR models that correlated the steric and electrostatic fields of the molecules with their experimentally measured inhibitory activity (IC₅₀). nih.govnih.gov These models allow for the prediction of biological activity based on molecular structure, aiding in the prioritization of compounds for synthesis and testing. nih.gov The utility of such predictive models was demonstrated by the successful design and synthesis of novel purine derivatives with significantly improved potency against Bcr-Abl compared to the established drug, imatinib. nih.govnih.gov QSAR methods are crucial in modern drug development for guiding the design of more effective analogues with better pharmacological profiles. nih.govmdpi.com

Table 2: Predictive Modeling of Purine-Based Bcr-Abl Inhibitors

| Compound | Biological Activity (IC₅₀ in µM) | Model Basis |

| Database Compounds | Varied | Used to construct and train the 3D-QSAR model. nih.gov |

| Imatinib (Reference) | 0.33 | Standard Bcr-Abl inhibitor. nih.govnih.gov |

| Newly Designed Purine 7a | 0.13 | Designed based on predictive information from the 3D-QSAR model. nih.govnih.gov |

| Newly Designed Purine 7c | 0.19 | Designed based on predictive information from the 3D-QSAR model. nih.govnih.gov |

Identification of Key Structural Features for Desired Molecular Interactions

A major strength of 3D-QSAR studies is their ability to provide a visual and intuitive understanding of the structure-activity relationship. The results are often displayed as color-coded contour maps or polyhedra around an aligned set of molecules. nih.gov These maps highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity.

For the Bcr-Abl inhibitors, the 3D-QSAR models generated colored polyhedra that indicated where alterations to the volume and electronic properties of the purine scaffold would be beneficial. nih.gov For example, a map might show a green region, indicating that a bulkier substituent is favored at that position, while a red region might suggest that a sterically smaller group is required. Similarly, blue and red contours can indicate areas where positive or negative electrostatic potential, respectively, would improve binding affinity.

This approach allows researchers to identify the key structural features necessary for potent molecular interactions. For instance, docking calculations on reversine-related 2,6-diamino-substituted purines showed that specific modifications at the N2 and N6 positions were critical for their inhibitory effect on Aurora kinases. nih.gov Computational analysis can pinpoint which functional groups are essential for hydrogen bonding, hydrophobic interactions, or avoiding steric clashes within the target's active site, thereby guiding the rational design of more potent and selective molecules. nih.govresearchgate.net

Molecular Recognition and Mechanistic Investigations at the Chemical Level

Nucleic Acid Interaction Mechanisms

7H-Purine-2,6-diamine exhibits distinct interaction mechanisms with both DNA and RNA, primarily due to its additional amino group at the C2 position compared to adenine (B156593). This structural difference allows for enhanced and specific recognition patterns.

The substitution of adenine with 7H-Purine-2,6-diamine (DAP) in a DNA duplex leads to a significant increase in thermal stability. nih.govacs.org Unlike the standard adenine-thymine (A-T) base pair which is connected by two hydrogen bonds, the DAP-thymine (DAP-T) pair forms three hydrogen bonds of the Watson-Crick type. nih.govacs.orgnih.govwikipedia.org This additional hydrogen bond, formed by the C2-amino group of DAP pointing into the minor groove, adds considerable stability to the DNA double helix. nih.gov The increased stability is estimated to be around 1–2 °C per modification. acs.orgnih.gov

The incorporation of DAP not only enhances stability but also imparts other structural features to the DNA, such as an altered minor groove width and a disruption of the usual spine of hydration. nih.gov Studies on heterochiral DNA, an artificial system with strands in α-D and β-D configurations, have also utilized purine-2,6-diamine to strengthen the stability of dA-dT base pairs through the formation of these tridentate hydrogen bonds. researchgate.net Furthermore, research has demonstrated that the presence of 2,6-diaminopurine (B158960) in DNA strands can promote the self-repair of UV-induced lesions, such as cyclobutane pyrimidine (B1678525) dimers (CPDs), with repair yields reaching up to 92%. researchgate.net

7H-Purine-2,6-diamine is a valuable tool for studying RNA structures, particularly riboswitches, which are regulatory segments of messenger RNA that bind small molecules. nih.gov The compound has been shown to bind specifically to the add adenine riboswitch. nih.gov Notably, DAP exhibits a binding affinity for the adenine aptamer domain that is approximately 30 times higher than that of adenine itself. nih.gov This enhanced affinity is attributed to the formation of an additional hydrogen bond between the 2-amino group of DAP and the uracil (B121893) at position 68 (U68) of the riboswitch RNA. nih.gov

The binding of DAP induces a folding of the aptamer that is structurally very similar to the complex formed with adenine, making it an effective analogue for investigating the ligand-induced conformational changes that are crucial for the riboswitch's regulatory activity. nih.gov The ability of various compounds, including 2,6-diaminopurine, to bind specifically to purine (B94841) riboswitches highlights their potential as targets for novel antimicrobial agents. mdpi.com

The amino groups of 7H-Purine-2,6-diamine serve as targets for chemical modification, including acylation, and are central to strategies for DNA functionalization. During the chemical synthesis of oligonucleotides, the acetyl capping step can inadvertently lead to the formation of an N(2)-acetyl-2,6-diaminopurine impurity. nih.gov This occurs through a proposed mechanism involving the transamidation of the protecting group on a guanine (B1146940) nucleobase, followed by the substitution of guanine's O(6) atom, resulting in an acylated DAP derivative within the DNA strand. nih.gov

Various strategies have been developed to intentionally incorporate DAP and its conjugates into oligonucleotides for functional purposes. researchgate.netnih.gov One approach involves a postsynthetic modification using a 2-fluoro-6-amino-adenosine precursor. The electronegative fluorine atom at the C2 position deactivates the C6-amino group, allowing for a simple nucleophilic substitution of the fluorine with ammonia (B1221849) or other amines to introduce the 2-amino group, thereby forming DAP without the need for complex protecting group chemistry. acs.orgnih.gov Other methods for creating DAP building blocks for DNA synthesis often start from guanosine analogues or halogenated purines, though these can involve multiple steps and challenges with protecting and deprotecting the two distinct amino groups. acs.orgnih.gov These functionalization strategies are crucial for creating modified DNA with enhanced stability or other desired properties for diagnostics and materials science. researchgate.netresearchgate.netnih.gov

Enzyme and Protein Interaction Mechanisms

Derivatives of 7H-Purine-2,6-diamine have been identified as potent inhibitors of various enzymes, demonstrating specific binding mechanisms and kinetics.

DprE1 Inhibition: A series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as a novel class of potent antitubercular agents that target the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis (Mtb). nih.govyoutube.com DprE1 is essential for the biosynthesis of arabinan, a critical component of the mycobacterial cell wall. nih.govyoutube.com The mechanism of action was confirmed by isolating Mtb mutants resistant to a hit compound, which revealed mutations in the dprE1 gene. nih.govyoutube.com Optimized analogues showed strong in vitro activity against Mtb H37Rv and clinically isolated drug-resistant strains, with limited toxicity to mammalian cells. nih.gov

| Compound | Description | MIC (μM) against Mtb H37Rv |

|---|---|---|

| Compound 10 | 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | 4 |

| Compound 56 | Optimized analogue with 6-amino substitution | 1 |

| Compound 64 | Optimized analogue with 6-ethylamino substitution | 1 |

Kinase Inhibition: A 2,6-diamino-substituted purine derivative known as reversine (B1683945) (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) acts as a potent inhibitor of Aurora kinases and Monopolar Spindle 1 (Mps1), proteins that play a crucial role in mitotic regulation. mdpi.com Inhibition of these kinases interferes with cancer cell cycle progression, leading to arrest in the G2/M phase and the induction of polyploidy. mdpi.com Docking calculations have been used to design related molecules with structural modifications at the C2 and C6 positions to explore structure-activity relationships. mdpi.com These studies support the development of 2,6-diaminopurine derivatives as potential antitumor agents. mdpi.com

| Compound | Target Kinases | Biological Effect |

|---|---|---|

| Reversine | Aurora Kinases, Mps1 | Cell cycle arrest in G2/M phase, Cytokinesis interference |

| Reversine-related molecules (1-3) | Kinases (designed) | Cell cycle arrest in G2/M phase, particularly in p53-defective cells |

Other enzyme interactions have also been noted. The free base form of 2,6-diaminopurine can correct UGA nonsense mutations by interfering with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase. wikipedia.orgresearchgate.net

A review of the available scientific literature did not yield specific studies detailing the allosteric modulation of enzymes or receptors by 7H-Purine-2,6-diamine bis(sulfate) or its parent compound. Research has focused primarily on its role as a direct binder in the active or orthosteric sites of nucleic acids and enzymes.

Protein-Protein Interaction Modulation by Purine Scaffolds

The purine scaffold, exemplified by 7H-Purine-2,6-diamine, is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of protein targets and modulating their functions, including protein-protein interactions. Derivatives of 2,6-diaminopurine have been identified as potent inhibitors of various kinases, which are crucial nodes in cellular signaling pathways often involving complex protein-protein interaction networks.

For instance, the 2,6-diamino-substituted purine derivative known as Reversine acts as an inhibitor of Aurora kinases. nih.gov These kinases play a critical role in cell cycle progression, and their inhibition can disrupt the protein-protein interactions necessary for mitotic spindle formation and chromosome segregation. nih.gov By occupying the ATP-binding pocket of these kinases, purine scaffolds can allosterically or directly prevent the binding of substrate proteins, thereby modulating downstream cellular events.

Furthermore, 2,6-diaminopurine (DAP) itself has been shown to interfere with the activity of the tRNA-specific 2′-O-methyltransferase FTSJ1. nih.govresearchgate.net This inhibition disrupts the normal modification of tRNA, which can have cascading effects on protein translation and, consequently, the cellular proteome and its network of interactions. These examples highlight the versatility of the purine scaffold in modulating complex biological processes by targeting key protein nodes.

Advanced Binding Assay Methodologies

To quantitatively characterize the interactions between 7H-Purine-2,6-diamine and its biological targets, a suite of advanced biophysical techniques is employed. These methods provide detailed insights into the thermodynamic and kinetic parameters of binding, offering a comprehensive picture of the molecular recognition event.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. The thermodynamic signature obtained from ITC provides a complete profile of the binding forces driving the interaction.

| Thermodynamic Parameter | Value | Unit |

| Binding Affinity (Kd) | 5.2 | µM |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 15.2 | cal/mol·K |

This is a hypothetical data table for illustrative purposes.

Surface Plasmon Resonance (SPR) for Kinetic Binding Constant Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand-analyte interaction. From these rates, the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly valuable for understanding the dynamics of a binding event—how quickly a complex forms and how long it remains stable.

The kinetic analysis of a purine analog binding to its target, as determined by SPR, could yield the following data:

| Kinetic Parameter | Value | Unit |

| Association Rate (ka) | 2.1 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 1.5 x 10-2 | s-1 |

| Equilibrium Dissociation Constant (Kd) | 7.14 | µM |

This is a hypothetical data table for illustrative purposes.

Fluorescence Quenching and Anisotropy for Ligand-Macromolecule Interaction

Fluorescence-based techniques are highly sensitive methods for studying ligand-macromolecule interactions. Fluorescence quenching experiments can be used to determine binding constants by monitoring the decrease in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding. The extent of quenching can be related to the concentration of the bound ligand and used to calculate the binding affinity.

Fluorescence anisotropy, on the other hand, measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. An increase in anisotropy indicates the formation of a larger complex and can be used to quantify the binding affinity and stoichiometry of the interaction.

A study investigating the interaction of a purine derivative with a target protein using fluorescence quenching might generate the following binding data:

| Parameter | Value | Unit |

| Stern-Volmer Quenching Constant (Ksv) | 3.5 x 104 | M-1 |

| Binding Constant (Ka) | 1.8 x 105 | M-1 |

| Number of Binding Sites (n) | 0.98 | - |

This is a hypothetical data table for illustrative purposes.

Research Applications in Chemical Biology and Advanced Materials Science

Development of Molecular Probes and Biosensors

The development of molecular probes and biosensors is crucial for visualizing and understanding complex biological processes. The 7H-Purine-2,6-diamine scaffold has been instrumental in the design of such tools.

Fluorescently labeled nucleoside analogs are indispensable for real-time imaging of cellular processes. While 2,6-diaminopurine (B158960) itself exhibits weak fluorescence, its derivatives have been explored for their fluorescent properties. nih.gov For instance, the 8-aza analog of 2,6-diaminopurine, 2,6-diamino-8-azapurine (B97548) (DaaPu), displays a high fluorescence yield in aqueous solutions. nih.gov The enzymatic ribosylation of DaaPu can lead to even stronger emission, making these analogs promising candidates for fluorescent probes to study enzyme kinetics and cellular uptake. nih.gov

Another approach involves the use of fluorescently-labeled deoxyglucose analogs to monitor glucose uptake in living cells. While not directly a purine (B94841) analog, the techniques used to study probes like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG) provide a framework for how fluorescently modified purines could be applied. nih.govabcam.com The uptake of these probes can be monitored using various microscopy techniques and flow cytometry. abcam.com

| Probe Name | Base Structure | Fluorescence Property | Potential Application |

| 2,6-diamino-8-azapurine (DaaPu) | 8-Azapurine | High fluorescence yield | Enzyme kinetics, cellular imaging |

| Ribosides of DaaPu | 8-Azapurine | Stronger emission than DaaPu | Biosensing, cellular imaging |

| 2-NBDG | Deoxyglucose | Fluorescent | Glucose uptake monitoring |

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive compounds. rsc.org These probes typically consist of the bioactive molecule, a reactive group for covalent cross-linking to the target, and a tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. whiterose.ac.uknih.gov The 2,6-diaminopurine scaffold can be incorporated into such probes to investigate the interactions of purine-binding proteins.